9,12-十八碳二烯醛

描述

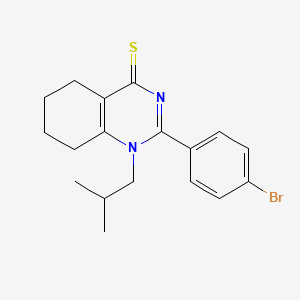

9,12-Octadecadienal is a fatty aldehyde . It has a molecular formula of C18H32O and a molecular weight of 264.4 g/mol .

Molecular Structure Analysis

The IUPAC name for 9,12-Octadecadienal is (9E,12E)-octadeca-9,12-dienal . The InChI is InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+ . The Canonical SMILES is CCCCCC=CCC=CCCCCCCCC=O .Physical And Chemical Properties Analysis

9,12-Octadecadienal has a molecular weight of 264.4 g/mol . It has a topological polar surface area of 17.1 Ų . The exact mass is 264.245315640 g/mol . The monoisotopic mass is 264.245315640 g/mol . The XLogP3-AA is 6.5 .科学研究应用

1. 在性信息素中的作用

9,12-十八碳二烯醛在昆虫的生物学中扮演着重要角色,特别是作为性信息素的一个组成部分。例如,它是 Hyphantria cunea (Drury) 雌性释放的性信息素的主要成分之一,并且由亚油酸和亚麻酸合成 (Y. Zan, 2002)。同样,在欧洲向日葵蛾中,Homoeosoma nebulellum,该化合物被认为是雌性信息素腺体中的一个关键成分,并且在吸引雄性蛾中起着至关重要的作用 (P. Zagatti et al., 1991).

2. 工业应用

9,12-十八碳二烯醛具有潜在的工业应用。例如,它与碘的光化学共轭(这是一个自由基链过程)已经过研究,以了解其在工业过程中的可行性,突出了在这些应用中使用太阳辐射的可能性 (M. Julliard et al., 1987)。

3. 合成和化学研究

已经对 9,12-十八碳二烯醛及其异构体的合成和化学性质进行了广泛的研究。例如,已经描述了合成各种长链单烯烃、二烯烃和三烯烃(包括 9,12-十八碳二烯醛)的方法,并深入了解了它们的聚合行为 (C. Marvel & J. R. Rogers, 1961)。此外,对苯基取代的 C18 呋喃脂肪酸酯的合成及其光谱性质的研究为 9,12-十八碳二烯醛衍生物的化学特性提供了进一步的见解 (M. S. F. Lie Ken Jie & K. Wong, 2006)。

4. 生物学和健康相关研究

研究还探讨了 9,12-十八碳二烯醛的潜在健康和生物学意义。一项值得注意的研究调查了 9,12-十八碳二炔酸对秀丽隐杆线虫神经行为发育的影响,证明了它与适应性行为发育的显着相关性以及它参与调节血清素神经元能力 (Tun-Chieh Chen et al., 2021)。

作用机制

Biochemical Pathways

It has been suggested that 9,12-octadecadienal may influence the serotonin transporter mod-1 , which plays a crucial role in the regulation of serotonin levels in the brain.

Result of Action

One study suggests that supplementary 01 μM 9,12-Octadecadienal can accelerate the locomotive ability and foraging ability via increasing the expression of serotonin transporter mod-1 .

属性

IUPAC Name |

(9E,12E)-octadeca-9,12-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLZULGRVFOIDK-AVQMFFATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880841 | |

| Record name | 9,12-octadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26537-70-2 | |

| Record name | 9,12-octadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is 9,12-Octadecadienal and where is it found?

A1: 9,12-Octadecadienal, also known as linoleic aldehyde, is an unsaturated aldehyde found in various natural sources. It is a key component of insect pheromones, particularly in moths like the saltmarsh caterpillar moth (Estigmene acrea) [] and the fall webworm moth (Hyphantria cunea) []. It has also been identified in the scent brush extract of male castor semi-looper moths (Achaea janata), where it is believed to play a role in attracting females []. Beyond insects, 9,12-Octadecadienal has been found in the seed oil of Nitraria tangutorum Bobr., a plant native to the Qinghai-Tibetan Plateau [].

Q2: How is 9,12-Octadecadienal biosynthesized?

A2: Studies using radiolabeled precursors in arctiid moths revealed that 9,12-Octadecadienal is derived from linoleic acid []. This direct conversion from a fatty acid highlights a specific biosynthetic pathway in these moth species.

Q3: What are the primary applications of 9,12-Octadecadienal?

A3: Given its role as a pheromone component, 9,12-Octadecadienal is primarily utilized in pest control strategies. Its presence in moth pheromone blends makes it a valuable tool for monitoring and disrupting mating patterns, contributing to integrated pest management approaches.

Q4: What is the chemical structure and formula of 9,12-Octadecadienal?

A4: 9,12-Octadecadienal possesses two double bonds in its carbon chain, specifically at positions 9 and 12. Its molecular formula is C18H32O. While the provided research does not delve into detailed spectroscopic data, it is safe to assume that techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be instrumental in confirming its structure and analyzing its presence in complex mixtures.

Q5: What analytical techniques are commonly employed to identify and quantify 9,12-Octadecadienal?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying 9,12-Octadecadienal [, , , ]. This method allows for the separation of volatile compounds based on their physical and chemical properties, followed by their detection and identification using mass spectrometry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride](/img/structure/B2616171.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616173.png)

![7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2616176.png)

![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)

![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)